![molecular formula C20H23NO4 B5546093 4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol often involves multistep reaction sequences that might include cyclization reactions, acylation, and nucleophilic substitutions. For instance, a related synthesis approach involves the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, leading to a novel ring system through acetic anhydride reaction (Kim, D. H., Santilli, A. A., & Fieber, R. A., 1972). Another example includes the synthesis of muscarinic (M3) antagonists, showcasing the versatility of oxazepan structures in synthesizing biologically active molecules (Evans, P., Lee, A. T. L., & Thomas, E., 2008).

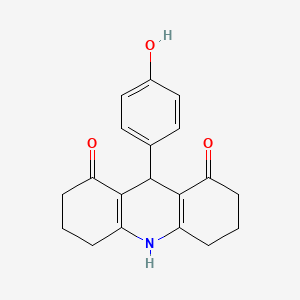

Molecular Structure Analysis

The molecular structure of compounds like 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of similar compounds has been confirmed by single-crystal X-ray structure determination, which is crucial for understanding the compound's conformation and reactivity (Anastasiou, D. et al., 1993).

Chemical Reactions and Properties

Oxazepan compounds undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions are foundational in modifying the chemical structure for potential use in pharmaceuticals and other applications. For example, the synthesis of benzoxazepin compounds from aryl propanal and 2-(hydroxyamino)phenyl alcohol under metal-free conditions demonstrates the potential for constructing complex molecules through novel reactions (Ghosh, A. et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Heterocycles

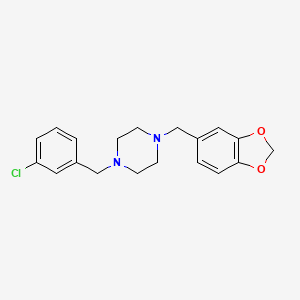

Researchers have developed methods for synthesizing complex heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,3-triazoles, and benzazepines, which are foundational structures in many pharmacologically active compounds. For example, the synthesis of dopaminergic activity-related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has shown potential in exploring central and peripheral dopamine receptors (Pfeiffer et al., 1982). Additionally, the development of benzimidazole-tethered oxazepine hybrids has been reported, indicating the potential for creating novel compounds with interesting electronic and structural properties (Almansour et al., 2016).

Pharmacological Evaluations

Significant efforts have been made in evaluating the pharmacological properties of compounds structurally related to "4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol". For instance, studies on the synthesis and pharmacological evaluation of novel oxadiazole derivatives as benzodiazepine receptor agonists have been conducted (Faizi et al., 2012). Additionally, research into ultrasound-assisted synthesis of benzoyl-oxazepine compounds has shown promising anti-tubercular activity, highlighting the potential of these compounds in therapeutic applications (Nimbalkar et al., 2018).

Material Science and Chemistry

The research also extends into material science, where compounds with oxazepine structures have been explored for their luminescent properties and potential applications in liquid crystalline materials. For example, a study on cyanopyridone-based luminescent liquid crystalline materials demonstrated the synthesis and characterization of compounds that exhibit strong absorption and emission bands, indicating their utility in photophysical applications (Ahipa & Adhikari, 2014).

Eigenschaften

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-18-13-21(10-11-24-15-18)20(23)12-17-8-4-5-9-19(17)25-14-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUAGQDUJHBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CC2=CC=CC=C2OCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)